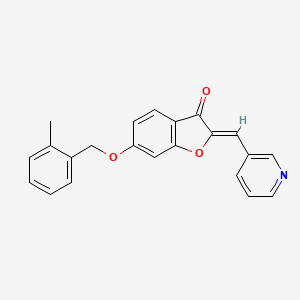

(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a pyridin-3-ylmethylene group at the C2 position and a 2-methylbenzyloxy group at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, particularly as microtubule-targeting agents that bind to the colchicine site on tubulin, disrupting mitosis and inhibiting cancer cell proliferation .

Properties

IUPAC Name |

(2Z)-6-[(2-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-15-5-2-3-7-17(15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-16-6-4-10-23-13-16/h2-13H,14H2,1H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSRXQAYHMOEJW-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Chemical Structure

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. Its activity is likely mediated through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular functions, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Modulation of Signaling Pathways : By interacting with receptors or signaling molecules, this compound could alter pathways related to inflammation, apoptosis, or cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. In vitro tests have shown that derivatives of benzofuran compounds possess activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than standard chemotherapeutics . The study concluded that compounds with similar structural motifs could serve as lead candidates for further development in cancer therapy.

Study 2: Antimicrobial Activity

Another research focused on the antibacterial efficacy of benzofuran derivatives, including those with pyridine moieties. The results showed that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some achieving inhibition zones greater than 20 mm .

Data Tables

| Biological Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |

| Anticancer | IC50 < 10 μM | Various cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and pharmacokinetic profile of aurones are highly dependent on substituent patterns. Below is a detailed comparison of (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one with key analogs:

Tubulin Polymerization Inhibitors

- (Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Substituents: 2,6-Dichlorobenzyloxy (C6), pyridin-4-ylmethylene (C2). Activity: Inhibits PC-3 prostate cancer cell proliferation with IC₅₀ < 100 nM. Demonstrates potent in vivo efficacy in zebrafish T-ALL models and selectivity for the colchicine-binding site . Mechanism: Disrupts tubulin dynamics by binding to the colchicine site, inducing G2/M cell cycle arrest . SAR Insight: Electron-withdrawing chlorine atoms on the benzyl group enhance tubulin binding affinity and cytotoxicity compared to non-halogenated analogs .

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one

- Substituents : Indazole (C2), methoxy (C6), piperazinylmethyl (C7).

- Activity : Targets PIM1 kinase (IC₅₀ = 3 nM) and serves as a PET imaging probe .

- Mechanism : The piperazinylmethyl group improves solubility and blood-brain barrier penetration, highlighting the role of polar substituents in pharmacokinetics .

Substituent Position and Electronic Effects

- Pyridine vs. Other Heterocycles: The pyridin-3-ylmethylene group in the target compound differs from pyridin-4-yl (5b) and indazole derivatives. The position of the nitrogen atom in the pyridine ring (para in 5b vs. Furan-2-ylmethylene analogs (e.g., (Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one) show reduced activity compared to pyridine-containing derivatives, suggesting heteroaromatic rings with basic nitrogen atoms are critical for binding .

Benzyloxy Substituents :

- The 2-methylbenzyl group in the target compound is less electron-withdrawing than the 2,6-dichlorobenzyl group in 5b. Halogenated benzyl groups generally improve cytotoxicity but may increase toxicity risks .

- Methoxy-substituted analogs (e.g., 6u-6y in ) exhibit moderate activity, with hydroxyl groups enhancing solubility but reducing membrane permeability .

Anticancer Activity Across Cell Lines

Therapeutic Selectivity and Toxicity

- Compounds like 5a and 5b show selectivity for cancer cells over normal B-lymphoblasts, attributed to their tubulin-targeting mechanism . The target compound’s 2-methylbenzyl group may reduce off-target effects compared to halogenated analogs.

- hERG Channel Inhibition : Aurones such as 5a avoid hERG potassium channel blockade, a common cause of cardiotoxicity in anticancer drugs . Structural similarities suggest the target compound may share this advantage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.